Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Übersicht

Beschreibung

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CF3-CPA and is used as a tool in chemical biology and medicinal chemistry research. CF3-CPA is a chiral compound that has two enantiomers, (1R,2R)-rel- and (1S,2S)-rel-. In

Wirkmechanismus

CF3-CPA modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification is irreversible and leads to the inactivation of the protein. CF3-CPA inhibits the activity of the proteasome by binding to the active site of the proteasome and preventing the degradation of proteins.

Biochemische Und Physiologische Effekte

CF3-CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that contain cysteine residues, including caspases, cathepsins, and glutathione S-transferases. CF3-CPA has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, CF3-CPA has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

CF3-CPA has several advantages for use in lab experiments. It is a highly selective and irreversible modifier of cysteine residues, which makes it a valuable tool for studying the function of cysteine residues in proteins. CF3-CPA is also a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in disease. However, CF3-CPA has some limitations for use in lab experiments. It is a highly reactive compound that can modify other nucleophilic residues in proteins, which can lead to non-specific effects. CF3-CPA is also a toxic compound that requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on CF3-CPA. One area of research is the development of new derivatives of CF3-CPA that have improved selectivity and potency for modifying cysteine residues in proteins. Another area of research is the development of new proteasome inhibitors that are based on the structure of CF3-CPA. These inhibitors could be used as potential therapeutic agents for the treatment of cancer and other diseases. Finally, research on the biochemical and physiological effects of CF3-CPA could lead to the discovery of new targets for drug development.

Wissenschaftliche Forschungsanwendungen

CF3-CPA has been used as a tool in chemical biology and medicinal chemistry research due to its ability to selectively and irreversibly modify cysteine residues in proteins. This modification can be used to study the function of cysteine residues in proteins and to develop new therapeutic agents that target specific cysteine residues. CF3-CPA has also been shown to inhibit the activity of the proteasome, a complex protein degradation machinery that plays a critical role in cellular homeostasis. This inhibition can be used to study the role of the proteasome in disease and to develop new therapeutic agents that target the proteasome.

Eigenschaften

CAS-Nummer |

152237-14-4 |

|---|---|

Produktname |

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |

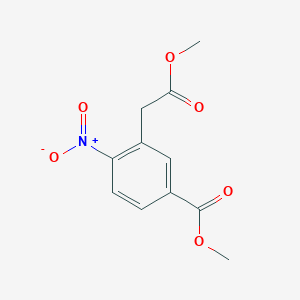

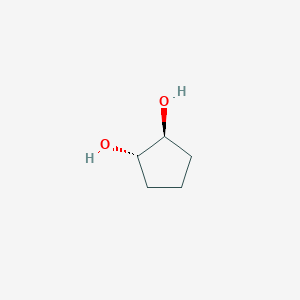

Molekularformel |

C8H13FO2 |

Molekulargewicht |

160.19 g/mol |

IUPAC-Name |

tert-butyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |

InChI-Schlüssel |

HABIHZMRBKTLDZ-RITPCOANSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1F |

SMILES |

CC(C)(C)OC(=O)C1CC1F |

Kanonische SMILES |

CC(C)(C)OC(=O)C1CC1F |

Synonyme |

Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel- |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)